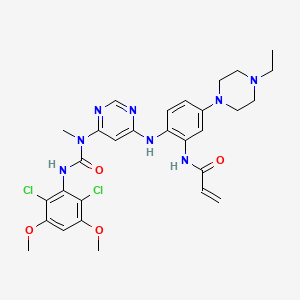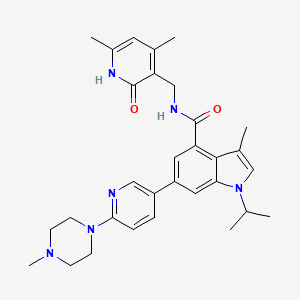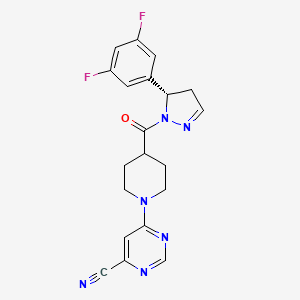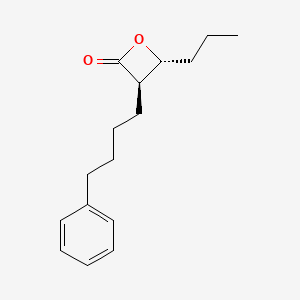
H3B-6527
概要
説明
H3B-6527 is an inhibitor of the fibroblast growth factor receptor 4 (FGFR4) and is selective for FGFR4 over a panel of 395 kinases . It is used in the treatment of hepatocellular carcinoma (HCC), a disease with few effective treatment options . The drug is orally bioavailable and specifically binds to and blocks FGFR4 .
Synthesis Analysis
This compound was generated through structure-guided drug design to evade the potential limitations of pan-FGFR inhibitors . It is a highly selective covalent FGFR4 inhibitor .
Molecular Structure Analysis
The molecular formula of this compound is C29H34Cl2N8O4 . The InChI code and SMILES representation provide detailed information about its molecular structure .
Chemical Reactions Analysis
This compound has shown FGFR4 pathway modulation in Hep3B cells through the direct covalent binding to the ATP pocket of FGFR4 .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 629.5 g/mol . It is soluble in DMSO .
科学的研究の応用
Pharmacokinetics and Metabolism : H3B-6527's absorption, metabolism, transport, and elimination were investigated both in vitro and in vivo, including a 14C-H3B-6527 beagle dog mass balance study. It was found that this compound clearance was mostly driven by metabolism, with major pathways of metabolism being similar in human and dog hepatocytes (Colombo et al., 2020).
Bioavailability and Food Effects : A Phase I study revealed that a high-fat meal significantly increased the systemic exposure to this compound in healthy adult males. This study highlighted the importance of food intake in the drug's absorption and bioavailability (Rioux et al., 2018).
Effectiveness in Hepatocellular Carcinoma : this compound shows potential as a therapeutic agent for HCC cases with increased expression of FGF19. This selectivity towards FGFR4 could offer an advantage over pan-FGFR inhibitors, which may be limited by dose-limiting toxicities mediated by FGFR1-3 receptors (Joshi et al., 2017).
Clinical Trials and Safety : In a phase I study of this compound for HCC or intrahepatic cholangiocarcinoma patients, the drug demonstrated a well-tolerated profile and early signs of clinical activity. This study provided insights into the recommended phase 2 dose (Mercadé et al., 2019).
Molecular Characterization in Breast Cancer : H3B-6545, a variant related to this compound, has been studied for its effectiveness in breast cancer. A study investigated its molecular characterization and monitoring in a phase I study, demonstrating the importance of ctDNA as a sample type for assessing mutations in metastatic breast cancer and monitoring the efficacy of treatment (Rimkunas et al., 2019).
作用機序
Target of Action
H3B-6527 is a highly selective covalent inhibitor of the fibroblast growth factor receptor 4 (FGFR4) . FGFR4 is a receptor tyrosine kinase that plays a crucial role in various cellular processes, including cell proliferation, differentiation, and migration .
Mode of Action
this compound specifically binds to and blocks FGFR4 . This prevents the activation of FGFR4, inhibits FGFR4-mediated signaling, and leads to an inhibition of cell proliferation in FGFR4-overexpressing tumor cells . It forms a covalent bond via Michael addition with the Cys552 on FGFR4, present in the hinge region of the ATP-binding pocket, unique within the FGFR family .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the FGF19/FGFR4 signaling pathway . FGF19 is a gut-secreted endocrine hormone that acts in the liver through FGFR4 to regulate bile acid synthesis . Inhibition of this pathway by this compound leads to a reduction in cell viability, particularly in cells that harbor FGF19 amplification .
Pharmacokinetics
this compound is orally bioavailable . It is rapidly absorbed with a time to maximum concentration (tmax) of approximately 2-3 hours and shows a terminal half-life of approximately 4-5 hours, following administration of 1000 mg (fasted) . No dose-limiting toxicities or ≥ Grade 3 treatment-related adverse events have been observed in escalation .
Result of Action
The primary result of this compound’s action is the inhibition of tumor growth in hepatocellular carcinoma (HCC) cases that exhibit increased expression of FGF19 . Studies have shown that this compound can effectively trigger tumor regression in a xenograft model of HCC . Moreover, it has demonstrated tumor regressions in the context of FGF19-amplified tumors and showed antitumor activity and tumor regressions in patient-derived xenograft models with high FGF19 expression but no FGF19 amplification .
Action Environment
The action of this compound can be influenced by environmental factors such as the presence of FGF19. Studies have shown that FGF19 expression is a predictive biomarker for this compound response . This suggests that the tumor microenvironment, particularly the level of FGF19 expression, can significantly influence the efficacy of this compound .
Safety and Hazards
生化学分析
Biochemical Properties
H3B-6527 interacts with FGFR4, a receptor tyrosine kinase . It is >300 fold selective towards FGFR4 compared to other FGFR isoforms . The compound inhibits FGFR4 signaling in a dose-dependent manner, leading to a reduction in cell viability .
Cellular Effects
This compound has shown to inhibit cell proliferation and induce apoptosis in HCC cell line models . It selectively reduces the viability of cells that harbor FGF19 amplification . Moreover, it has been observed that this compound can trigger tumor regression in a xenograft model of HCC when coadministered with the CDK4/6 inhibitor palbociclib .
Molecular Mechanism
This compound exerts its effects at the molecular level by inhibiting FGFR4 signaling . This inhibition leads to a reduction in cell viability and can trigger tumor regression .
Temporal Effects in Laboratory Settings
The effects of this compound have been studied in a panel of 40 HCC cell lines and 30 HCC patient-derived xenograft (PDX) models . These studies have shown that FGF19 expression is a predictive biomarker for this compound response .
Dosage Effects in Animal Models
Oral dosing of this compound to mice led to dose-dependent pharmacodynamic modulation of FGFR4 signaling and tumor regression in FGF19 altered HCC cell line derived xenograft models . The inhibition of tumor growth occurred at doses that were well tolerated in mice and no evidence of FGFR1-3 related toxicities were observed at efficacious doses .
Metabolic Pathways
This compound is involved in the FGF19-FGFR4 signaling pathway . FGF19 is a gut-secreted endocrine hormone that acts in the liver through FGFR4 to regulate bile acid synthesis .
特性
IUPAC Name |
N-[2-[[6-[(2,6-dichloro-3,5-dimethoxyphenyl)carbamoyl-methylamino]pyrimidin-4-yl]amino]-5-(4-ethylpiperazin-1-yl)phenyl]prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H34Cl2N8O4/c1-6-25(40)35-20-14-18(39-12-10-38(7-2)11-13-39)8-9-19(20)34-23-16-24(33-17-32-23)37(3)29(41)36-28-26(30)21(42-4)15-22(43-5)27(28)31/h6,8-9,14-17H,1,7,10-13H2,2-5H3,(H,35,40)(H,36,41)(H,32,33,34) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBWRLLRCTIYXDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=CC(=C(C=C2)NC3=CC(=NC=N3)N(C)C(=O)NC4=C(C(=CC(=C4Cl)OC)OC)Cl)NC(=O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H34Cl2N8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
629.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1702259-66-2 | |
| Record name | H3B-6527 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1702259662 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | H3B-6527 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15169 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | H3B-6527 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4HTE364XIK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N'-[[3-[4,4-bis(ethoxymethyl)cyclohexyl]-1H-pyrazol-4-yl]methyl]-N,N'-dimethyl-ethane-1,2-diamine;dihydrochloride](/img/structure/B607830.png)
![N-[1-(2-Cyclopropylethyl)-6-fluoro-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonyl]glycine](/img/structure/B607837.png)
![4-bromo-2-methyl-5-[[(3~{R},5~{R})-1-methyl-5-phenyl-piperidin-3-yl]amino]pyridazin-3-one](/img/structure/B607841.png)


![Benzamide, 2,6-difluoro-N-[1-[(2-phenoxyphenyl)methyl]-1H-pyrazol-3-yl]-](/img/structure/B607847.png)
